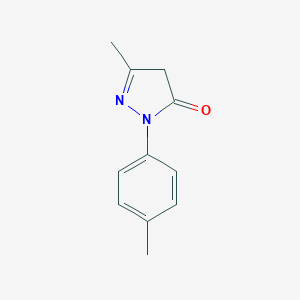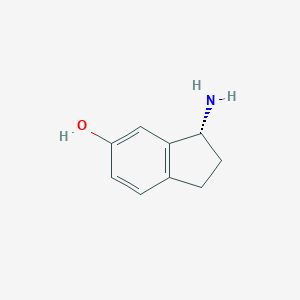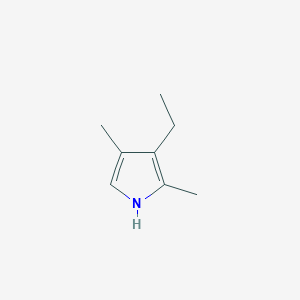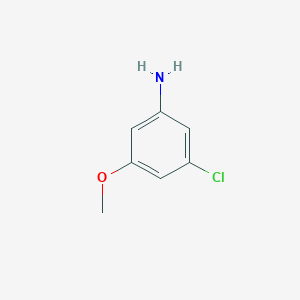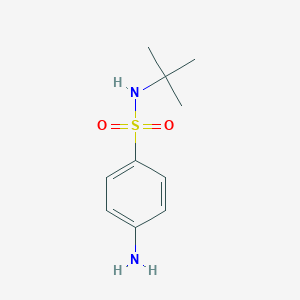
大麻吡咯
描述
Cannabispirol is a spiro-compound isolated from the Cannabis Sativa plant, specifically from Japanese domestic cannabis . It is one of the many phytocannabinoids present in the plant, which are known for their diverse biological activities. Cannabispirol has been studied for its antimicrobial properties and its potential to inhibit intercellular plasmid transfer .
科学研究应用
Cannabispirol has several scientific research applications, including:
Chemistry: Cannabispirol is used as a model compound for studying the chemical properties and reactions of spiro-compounds.
Industry: Cannabispirol can be used in the development of new antimicrobial agents and other pharmaceutical products.
作用机制
Target of Action
Cannabispirol, also known as alpha-Cannabispiranol, is a cannabinoid . Cannabinoids are known to interact with the endocannabinoid system in the body, which includes two main types of receptors: CB1 and CB2 . These receptors are found in various areas of the body, including the peripheral and central nervous systems .
Mode of Action
Cannabinoids typically work by binding to cannabinoid receptors, leading to a series of biochemical reactions . This can result in various physiological effects, depending on the specific receptor that the cannabinoid binds to and the location of that receptor in the body .
Biochemical Pathways
Cannabinoids like Cannabispirol can affect multiple biochemical pathways. They are known to modulate pain through interaction with the putative non-CB1/non-CB2 cannabinoid G protein-coupled receptor 55 (GPR55) and GPR18 . They can also interact with different transient receptor potential ion channel subfamilies (TRPV, TRPA, and TRPM) .
Pharmacokinetics (ADME Properties)
Cannabinoids are generally lipophilic, meaning they can readily cross the blood-brain barrier and interact with receptors in both the central and peripheral nervous systems . This suggests that Cannabispirol may have similar properties. More research is needed to fully understand the ADME properties of Cannabispirol .
Result of Action
These can include analgesic, anti-inflammatory, and neuroprotective effects . Some studies suggest that Cannabispirol may have potential anti-tumor effects .
生化分析
Biochemical Properties
It is known that Cannabispirol is a spiro-compound, a class of compounds characterized by a unique spiraled structure . This structure may influence its interactions with other biomolecules.
Cellular Effects
It has been experimentally evaluated for antimicrobial activity and was also tested in a study targeting multidrug-resistant mouse lymphoma cells
Molecular Mechanism
It is known that cannabinoids, a class of compounds to which Cannabispirol belongs, can interact with the endocannabinoid system in the body, influencing various physiological processes .
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of Cannabispirol in laboratory settings. It is known that cannabinoids can cause a subjective experience of temporal perception alteration .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of Cannabispirol in animal models. It is known that the effects of cannabinoids can vary with different dosages .
Metabolic Pathways
It is known that cannabinoids are involved in various metabolic pathways in the body .
Transport and Distribution
It is known that transport proteins play a crucial role in the absorption, distribution, and elimination of a wide variety of drugs, including cannabinoids .
Subcellular Localization
It is known that the subcellular localization of proteins can significantly influence their activity or function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cannabispirol involves the extraction of the compound from the Cannabis Sativa plant. The benzene extract of the dried leaves of Japanese cannabis is chromatographed on a polyamide column followed by silica gel chromatography to yield cannabispirol . The specific reaction conditions for the synthesis of cannabispirol are not extensively documented in the literature.
Industrial Production Methods: Industrial production of cannabispirol would likely involve large-scale extraction and purification processes. Solvent extraction is the most common method for cannabis plants, using organic solvents to isolate the desired compounds . The process may include steps such as drying, solvent extraction, and chromatographic purification to obtain pure cannabispirol.
化学反应分析
Types of Reactions: Cannabispirol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize cannabispirol.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce cannabispirol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cannabispirol may yield oxidized derivatives with enhanced antimicrobial properties.
相似化合物的比较
Cannabispirol is unique among spiro-compounds due to its specific structure and biological activity. Similar compounds include:
Cannabispirone: Another spiro-compound isolated from Cannabis Sativa with similar antimicrobial properties.
Cannabispirenone: A related compound with a different chemical structure but similar biological activity.
Acetyl Cannabispirol: A derivative of cannabispirol with enhanced antimicrobial properties.
These compounds share structural similarities with cannabispirol but differ in their specific chemical properties and biological activities, highlighting the uniqueness of cannabispirol.
属性
IUPAC Name |
6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFYHYZOCYEEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982447 | |
| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64052-90-0 | |
| Record name | beta-Cannabispiranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064052900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cannabispirol impact bacterial plasmid transfer?
A: Cannabispirol demonstrates the ability to inhibit the transfer of the R144 plasmid between Escherichia coli cells. [] This occurs through multiple mechanisms, including the disruption of mating pair formation, increased zygotic killing, and interference with transconjugal deoxyribonucleic acid synthesis. []
Q2: Does Cannabispirol affect the transformation of bacteria with plasmid deoxyribonucleic acid?
A: Yes, pretreatment of bacteria with Cannabispirol hinders the transformation process with the pBR322 plasmid deoxyribonucleic acid. [] This suggests that the compound may either obstruct the entry of the plasmid deoxyribonucleic acid into the bacteria or interfere with the synthesis of plasmid deoxyribonucleic acid during bacterial growth. []
Q3: How does the structure of Cannabispirol relate to its plasmid-curing activity?
A: While Cannabispirol can eliminate the F'lac plasmid, its structural analogs, including Acetylcannabispirol, Cannabispirone, and Cannabispirenone, do not demonstrate this ability. [] This observation highlights the importance of specific structural features for plasmid curing activity. Further research is needed to fully elucidate the structure-activity relationship. []
Q4: Does Cannabispirol impact human leukocyte functions?
A: In vitro studies have shown that Cannabispirol, at a concentration of 1.5 x 10^-5 M, exhibits immunosuppressive effects on various human leukocyte functions. [] These effects include inhibiting E- and EA-rosette formation, suppressing T-lymphocyte blast transformation in the presence of phytohaemagglutinin and concanavalin-A, and reducing antibody-dependent cell-mediated cytotoxicity and phagocytosis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)
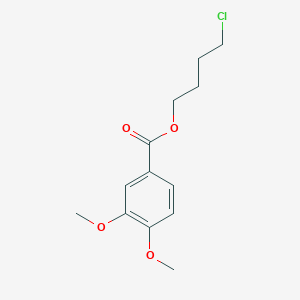

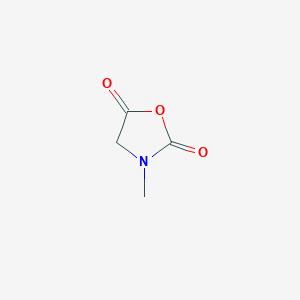
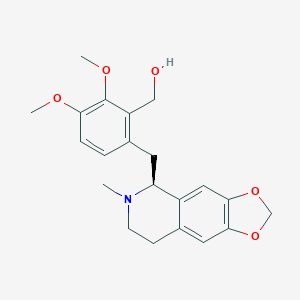
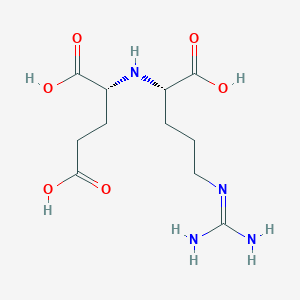
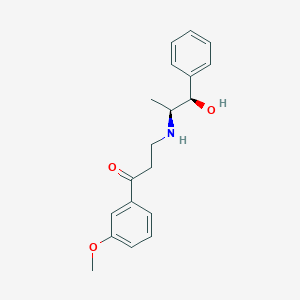

![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)
